Acetaldehyde Sodium Bisulfite Exhibits ~2,875-Fold Higher Stability Constant Than Acetone Bisulfite Adduct
The formation constant (K1) for acetaldehyde sodium bisulfite is (6.90 ± 0.54) × 10⁵ M⁻¹, determined spectrophotometrically in aqueous solution at 25 °C and μ = 0.2 M [1]. In contrast, the acetone bisulfite adduct exhibits a K1 value of approximately 2.4 × 10² M⁻¹ under similar aqueous conditions (calculated from ln(K1) = (4972/T) - 11.2 at 298 K) [2]. This represents a ~2,875-fold difference in equilibrium position, demonstrating that the acetaldehyde adduct is vastly more stable toward dissociation.
| Evidence Dimension | Stability constant (K1, M⁻¹) for bisulfite adduct formation |
|---|---|
| Target Compound Data | (6.90 ± 0.54) × 10⁵ M⁻¹ |
| Comparator Or Baseline | Acetone bisulfite adduct: 2.4 × 10² M⁻¹ |
| Quantified Difference | ~2,875-fold higher |
| Conditions | Aqueous solution, μ = 0.2 M, 25 °C (acetaldehyde); 25 °C, aqueous (acetone) |
Why This Matters
For applications requiring a robust, non-dissociating aldehyde source during storage or early synthetic steps, acetaldehyde sodium bisulfite provides dramatically superior shelf stability compared to ketone-derived adducts.
- [1] Betterton, E. A., Erel, Y., & Hoffmann, M. R. (1988). Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties. Environmental Science and Technology, 22(1), 92–99. View Source
- [2] Benkelberg, H. J., Hamm, S., & Warneck, P. (1995). Henry's law coefficients for aqueous solutions of acetone, acetaldehyde and acetonitrile, and equilibrium constants for the addition compounds of acetone and acetaldehyde with bisulfite. Journal of Atmospheric Chemistry, 20(1), 17-34. View Source
